p-Toluidine, N-allyl-

Description

Significance of Allylic Amines in Organic Transformations

Allylic amines are a class of organic compounds that serve as crucial intermediates and building blocks in a wide array of synthetic transformations. nih.govchemicalbook.com Their utility stems from the presence of two reactive centers: the nitrogen atom and the carbon-carbon double bond of the allyl group. This dual functionality allows for a diverse range of chemical manipulations, making them invaluable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. rsc.orgrsc.org The development of efficient and selective methods for the synthesis of allylic amines, including both racemic and asymmetric approaches, remains an active area of research in organic chemistry. chemicalbook.comnrochemistry.com

Overview of N-Allyl-p-Toluidine's Structural Features and Reactivity Potential

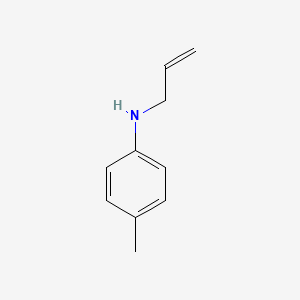

N-Allyl-p-toluidine, also known by its IUPAC name 4-methyl-N-prop-2-enylaniline, possesses a unique combination of structural motifs that dictate its chemical behavior. The molecule incorporates a p-substituted aromatic ring, a secondary amine, and a terminal alkene.

The aromatic ring, with its electron-donating methyl group, influences the nucleophilicity of the nitrogen atom. The nitrogen's lone pair of electrons is in conjugation with the π-system of the benzene (B151609) ring, a characteristic feature of aniline (B41778) derivatives. The allyl group provides a site for a variety of reactions, including additions to the double bond and rearrangements.

This combination of features suggests a rich and varied reactivity profile for N-allyl-p-toluidine. It can potentially undergo electrophilic aromatic substitution on the toluidine ring, reactions at the nitrogen center, and a host of transformations involving the allyl group, such as Claisen-type rearrangements, cyclizations, and metal-catalyzed cross-coupling reactions.

Historical Context of N-Substituted Aniline Derivatives in Chemical Research

The study of aniline and its derivatives has been a cornerstone of organic chemistry since the 19th century. Initially prized for their role in the burgeoning synthetic dye industry, the importance of aniline compounds quickly expanded. byjus.com The ability to introduce various substituents onto the nitrogen atom of aniline opened up new avenues for creating molecules with tailored properties.

N-substituted anilines are recognized as important intermediates in the synthesis of a wide range of compounds, from pharmaceuticals to materials. organic-chemistry.org The development of methods for the N-alkylation and N-arylation of anilines, such as the Buchwald-Hartwig and Ullmann reactions, has been a significant focus of research. organic-chemistry.org The introduction of an alkenyl group, as seen in N-allyl-p-toluidine, is a key step in preparing substrates for powerful synthetic transformations like the aza-Claisen rearrangement, a variant of the classic Claisen rearrangement discovered by Rainer Ludwig Claisen in 1912. wikipedia.orgwikipedia.org This historical progression highlights the enduring utility of N-substituted anilines as versatile platforms for synthetic innovation.

Interactive Data Tables

Physical and Chemical Properties of N-Allyl-p-Toluidine

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N | PubChem |

| Molecular Weight | 147.22 g/mol | PubChem |

| IUPAC Name | 4-methyl-N-prop-2-enylaniline | PubChem |

| CAS Number | 15258-46-5 | PubChem |

Spectroscopic Data of N-Allyl-p-Toluidine

| Spectrum Type | Key Features | Source |

| ¹H NMR | Signals corresponding to aromatic, allylic, and methyl protons. | PubChem |

| ¹³C NMR | Resonances for aromatic, vinylic, and aliphatic carbons. | PubChem |

| Infrared (IR) | Characteristic absorptions for N-H, C-H (aromatic and aliphatic), and C=C bonds. | PubChem |

Structure

3D Structure

Properties

CAS No. |

15258-46-5 |

|---|---|

Molecular Formula |

C10H13N |

Molecular Weight |

147.22 g/mol |

IUPAC Name |

4-methyl-N-prop-2-enylaniline |

InChI |

InChI=1S/C10H13N/c1-3-8-11-10-6-4-9(2)5-7-10/h3-7,11H,1,8H2,2H3 |

InChI Key |

XXLHUDMGBJKFMJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)NCC=C |

Canonical SMILES |

CC1=CC=C(C=C1)NCC=C |

Origin of Product |

United States |

Synthetic Methodologies for N Allyl P Toluidine and Analogues

Alkylation Reactions for N-Allyl Bond Formation

The formation of the N-allyl bond in p-toluidine (B81030) is commonly achieved through alkylation reactions. This involves the introduction of an allyl group onto the nitrogen atom of the p-toluidine molecule.

A general representation of this reaction is as follows:

p-Toluidine + Allyl Halide → N-Allyl-p-toluidine + Hydrogen Halide

The efficiency of this reaction can be influenced by various factors, including the solvent, temperature, and the presence of a base to scavenge the hydrogen halide produced.

To improve the efficiency of N-allylation, palladium catalysts are often employed. google.com For instance, the reaction of primary or secondary amines with allyl alcohols, esters, or ethers in the presence of a palladium catalyst is a known method for synthesizing N-allyl derivatives. google.com This catalytic approach can offer higher yields and selectivity compared to direct alkylation. google.com

For example, a patented method describes the synthesis of N-allyl aniline (B41778) compounds, which can be adapted for N-allyl-p-toluidine. google.com This process involves the reaction of an aromatic amine with allyl alcohol in the presence of a palladium catalyst and a phosphine (B1218219) ligand at elevated temperatures. google.com The reaction is typically monitored by thin-layer chromatography (TLC) to determine its completion. google.com

Table 1: Exemplary Catalytic System for N-Allylation

| Component | Role | Example |

| Catalyst | Facilitates the reaction | Pd(OAc)₂ (Palladium(II) acetate) |

| Ligand | Modifies catalyst activity | Triphenylphosphine |

| Solvent | Reaction medium | Toluene, Tetrahydrofuran |

| Temperature | Reaction condition | 50-130°C |

This table provides a general overview of components that can be used in the optimized synthesis of N-allylated aromatic amines.

Synthesis of N-Allyl-p-Toluidine Derivatives

The synthesis of derivatives of N-allyl-p-toluidine often involves multi-step processes where the N-allylamine serves as a crucial building block for more complex molecules.

While specific details on the direct synthesis of N,N-di(prop-2-ynyl)-p-toluidine from N-allyl-p-toluidine were not found in the provided search results, the synthesis of related N-alkynyl and N-allyl amines is a significant area of organic synthesis. The synthesis of such compounds often involves the reaction of an amine with a propargyl halide in the presence of a base. The methodologies used for N-allylation can often be adapted for N-propargylation.

N-allylamines, including N-allyl-p-toluidine, are valuable intermediates in organic synthesis. nih.gov They are precursors for a variety of other chiral amines and are structural motifs in biologically active molecules. acs.org For instance, chiral allylic amines can be synthesized from primary amines through palladium-catalyzed asymmetric α-C–H alkenylation. acs.org This highlights the importance of N-allylamines as synthons for creating more complex and stereochemically defined molecules. acs.org

Green Chemistry Approaches in N-Allyl-p-Toluidine Synthesis (General Concept)

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sphinxsai.comnih.gov In the context of synthesizing N-allyl-p-toluidine and its analogues, these principles can be applied in several ways.

One key aspect is the use of less hazardous solvents or even solvent-free reaction conditions. chegg.com For example, some reactions involving p-toluidine can be carried out by simply mixing the solid reactants, which melt upon contact, thus avoiding the need for a solvent. chegg.com Another green approach is the use of catalysts to improve reaction efficiency and reduce energy consumption. sphinxsai.com The development of biocatalytic methods and the use of water as a solvent are also significant advancements in green chemistry. dbu.de

The application of green chemistry to the synthesis of N-substituted compounds can lead to more environmentally friendly and efficient processes, minimizing waste and avoiding the use of toxic reagents. sphinxsai.comresearchgate.net

Reaction Pathways and Mechanistic Investigations Involving N Allyl P Toluidine

Electrophilic Aromatic Substitution on Aromatic Amine Scaffolds (General)

Aromatic amines are highly reactive substrates in electrophilic aromatic substitution (EAS) reactions due to the strong electron-donating nature of the amino group. ucalgary.cabyjus.com This section provides a general overview of the factors influencing this reactivity and the strategies employed to control the reaction's regioselectivity.

The amino group (–NH₂) and its N-substituted derivatives (–NHR, –NR₂) are potent activating groups in electrophilic aromatic substitution. ucalgary.carutgers.edu The nitrogen atom's lone pair of electrons can be delocalized into the benzene (B151609) ring through resonance, increasing the electron density of the ring and making it more nucleophilic. rutgers.eduyoutube.com This enhanced nucleophilicity accelerates the attack by electrophiles.

This electron donation is most effective at the positions ortho and para to the amino group, as demonstrated by the resonance structures of the intermediate carbocation (the arenium ion), which show the positive charge being delocalized onto the nitrogen atom. rutgers.edulkouniv.ac.in Consequently, these groups are strong ortho, para-directors. The N-allyl group in a compound like N-allyl-p-toluidine functions as an N-alkyl substituent. Like other alkyl groups on the nitrogen, it contributes to the activation of the aromatic ring. ucalgary.ca

The primary challenge with highly activated systems like arylamines is their propensity for overreaction, such as polysubstitution. ucalgary.calibretexts.org For instance, the bromination of aniline (B41778) occurs rapidly even without a catalyst, yielding the 2,4,6-tribromoaniline (B120722) product. byjus.comlibretexts.org Furthermore, the basicity of the amino group can lead to undesirable side reactions with acid catalysts (e.g., AlCl₃) used in reactions like Friedel-Crafts alkylation and acylation, where the amine is protonated to form a deactivating ammonium (B1175870) salt (–NR₃⁺). ucalgary.cayoutube.comlibretexts.org

To mitigate the high reactivity of aromatic amines and prevent polysubstitution, a common strategy is to "protect" the amino group by converting it into a less-activating substituent. ucalgary.calibretexts.org The most frequent approach is the acetylation of the amine with acetic anhydride (B1165640) to form an N-acyl derivative, or an amide. byjus.com

The resulting amide group (e.g., –NHCOCH₃) is still an ortho, para-directing activator, but its activating effect is significantly attenuated compared to the original amino group. ucalgary.cabyjus.com This moderation occurs because the nitrogen lone pair can also participate in resonance with the adjacent carbonyl group, which competes with delocalization into the aromatic ring. ucalgary.cabyjus.com This reduced activation allows for more controlled, monosubstitution reactions. The steric bulk of the acyl group can also favor the formation of the para product over the ortho product. ucalgary.ca After the desired electrophilic substitution has been performed, the protecting acyl group can be readily removed by acid or base hydrolysis to regenerate the amine. ucalgary.ca

This protect-substitute-deprotect sequence provides a reliable method for achieving regioselective functionalization of highly reactive aromatic amines. ucalgary.calibretexts.org

Reduction Studies of N-Allylamides

The reduction of amides is a fundamental transformation in organic synthesis. When the amide contains an unsaturated moiety, such as an allyl group, the selectivity of the reduction becomes a critical consideration.

Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful reducing agent capable of converting amides to their corresponding amines. masterorganicchemistry.commasterorganicchemistry.comyoutube.com While LAH is known for its high reactivity towards polar multiple bonds like C=O, it generally does not reduce isolated, non-polar carbon-carbon double or triple bonds. byjus.com

However, studies on the reduction of secondary N-allylamides with LiAlH₄ have revealed that the allyl double bond can undergo reduction concurrently with the amide group. nih.govacs.org This unexpected reactivity is dependent on the reaction conditions, including the amount of reducing agent, temperature, and solvent. nih.gov Research has shown that using a minimal excess of LiAlH₄ (e.g., 1.5 equivalents) in a solvent like tert-butyl methyl ether (tBuOMe) can achieve the selective reduction of the amide to the N-allylamine without significant reduction of the C=C double bond in many cases. nih.govacs.org In contrast, using a larger excess of LiAlH₄ or higher temperatures can lead to the formation of the saturated propyl amine as a byproduct. nih.gov

| Substrate Type | LiAlH₄ (Equivalents) | Solvent | Temperature | Primary Product | Byproduct |

|---|---|---|---|---|---|

| Typical N-allylamide | 1.5 | tBuOMe | Room Temp → Reflux | N-allylamine | Minimal N-propylamine |

| Typical N-allylamide | > 2.0 | THF / Diethyl Ether | Reflux | N-allylamine | Significant N-propylamine |

| Sterically Hindered N-allylamide | 1.5 - 2.0 | tBuOMe / THF | Higher Temp / Longer Time | N-allylamine | Increased N-propylamine |

Sterically hindered allylamides are an exception, as they are reduced more slowly. In these cases, reduction of the double bond can be observed before the amide reduction is complete, even under optimized conditions. nih.gov

The mechanism for the reduction of amides by LiAlH₄ involves the nucleophilic attack of a hydride ion on the carbonyl carbon. masterorganicchemistry.comchemistrysteps.com For primary and secondary amides, an initial acid-base reaction between the acidic N-H proton and the hydride may occur. chemistrysteps.comchemistrysteps.com The key step involves the formation of a tetrahedral intermediate, which then eliminates an oxygen atom coordinated to aluminum to form a transient iminium ion. masterorganicchemistry.comchemistrysteps.com This iminium ion is then rapidly reduced by a second equivalent of hydride to yield the final amine product. masterorganicchemistry.commasterorganicchemistry.com

The reduction of the allyl double bond is believed to occur after the initial amide reduction. nih.govacs.org Mechanistic studies using deuterium (B1214612) labeling (D₂O quench) provide evidence for the pathway. The general observation is that amide reduction precedes double bond reduction. nih.gov The proposed mechanism for the double bond reduction involves the coordination of an aluminum hydride species to the nitrogen of the newly formed allylamine. This brings the hydride source into proximity with the double bond, facilitating an intramolecular-like hydride transfer to one of the carbons of the double bond, likely forming a transient organoaluminum intermediate that is then protonated (or deuterated) during aqueous workup to yield the saturated propyl amine byproduct. acs.org

Claisen Rearrangements of Allyl-Vinyl Ether Derivatives (General)

The Claisen rearrangement is a powerful, thermal, carbon-carbon bond-forming reaction. wikipedia.org It is classified as a libretexts.orglibretexts.org-sigmatropic rearrangement, which involves the concerted reorganization of six bonding electrons through a six-membered cyclic transition state. wikipedia.orgredalyc.org

The canonical example is the rearrangement of an allyl vinyl ether, which upon heating, transforms into a γ,δ-unsaturated carbonyl compound (an aldehyde or a ketone). libretexts.orglibretexts.org The reaction is intramolecular and proceeds through a highly ordered, chair-like transition state. wikipedia.orgredalyc.org This transition state geometry often leads to a high degree of stereoselectivity in the product. redalyc.org

The mechanism is considered concerted, meaning that the cleavage of the C-O bond and the formation of the new C-C bond occur simultaneously. wikipedia.orglibretexts.org Evidence for this intramolecular, concerted pathway includes crossover experiments, which show no mixing of fragments between different rearranging molecules, and isotopic labeling studies. For example, if the terminal carbon of the allyl group is labeled with ¹⁴C, that specific carbon is found to be the one that forms the new bond to what was the vinyl group, consistent with a cyclic rearrangement. libretexts.orglibretexts.org

While the classical Claisen rearrangement is thermally driven, variations have been developed that proceed under milder conditions, sometimes using Lewis acids or other catalytic methods to accelerate the reaction. wikipedia.orgnih.gov

Stereoselectivity in Rearrangement Processes

The aza-Claisen rearrangement of N-allyl-p-toluidine is a thermal or Lewis acid-catalyzed process that leads to the formation of 2-allyl-p-toluidine. This tcichemicals.comtcichemicals.com-sigmatropic rearrangement proceeds through a concerted mechanism involving a six-membered, chair-like transition state. The stereochemical outcome of this reaction is of significant interest, particularly when substituted allyl groups are employed, as this can lead to the formation of new stereocenters.

The stereoselectivity of the aza-Claisen rearrangement is highly dependent on the geometry of the starting allyl group and the reaction conditions. For instance, the rearrangement of N-crotyl-p-toluidine, which possesses a stereogenic center on the allyl substituent, can theoretically yield four possible stereoisomers. The preferred transition state conformation minimizes steric interactions, thus dictating the stereochemistry of the resulting product.

Research into the Lewis acid-catalyzed aza-Claisen rearrangement has shown that the choice of catalyst can significantly influence the diastereoselectivity of the reaction. While specific data on N-allyl-p-toluidine is not extensively documented in readily available literature, analogous studies on N-allylanilines provide valuable insights. For example, the use of various Lewis acids in the rearrangement of N-crotyl morpholine (B109124) has demonstrated excellent stereocontrol, affording high yields of the anti-diastereomer. princeton.edu This suggests that a similar approach with N-crotyl-p-toluidine could also achieve high levels of diastereoselectivity.

The general preference for a chair-like transition state in the Claisen rearrangement family of reactions is a key factor in predicting the stereochemical outcome. tcichemicals.com In this conformation, substituents on the allyl group and the aromatic ring will preferentially occupy equatorial positions to minimize steric strain, leading to a predictable transfer of chirality from the reactant to the product.

Formation of γδ-Unsaturated N,N-Dimethyl Amides

A significant synthetic application of allylic amine derivatives is their conversion into γδ-unsaturated amides, which are versatile building blocks in organic synthesis. One of the most effective methods for this transformation is the Eschenmoser-Claisen rearrangement. tcichemicals.comwikipedia.orgnrochemistry.comjk-sci.comthermofisher.com This reaction involves the treatment of an allylic alcohol with an amide acetal (B89532), such as N,N-dimethylacetamide dimethyl acetal, to yield a γδ-unsaturated amide. tcichemicals.comwikipedia.orgnrochemistry.comjk-sci.comthermofisher.com

While there is a lack of direct studies detailing the formation of γδ-unsaturated N,N-dimethyl amides starting specifically from N-allyl-p-toluidine, the established Eschenmoser-Claisen protocol can be conceptually applied. The process would hypothetically involve the initial conversion of N-allyl-p-toluidine to the corresponding allylic alcohol, 2-allyl-p-cresol, through a series of steps including the aza-Claisen rearrangement followed by diazotization and hydrolysis. This allylic alcohol could then undergo an Eschenmoser-Claisen rearrangement.

The reaction of an allylic alcohol with N,N-dimethylacetamide dimethyl acetal proceeds under neutral conditions and is known for its high stereospecificity. thermofisher.com The reaction mechanism involves the in-situ formation of a ketene (B1206846) aminal intermediate, which then undergoes a tcichemicals.comtcichemicals.com-sigmatropic rearrangement. nrochemistry.com The stereochemistry of the newly formed double bond is predominantly (E) due to thermodynamic favorability in the chair-like transition state. nrochemistry.com

The general utility of the Eschenmoser-Claisen rearrangement is well-established for a variety of allylic alcohols, demonstrating its potential as a reliable method for the synthesis of γδ-unsaturated amides. tcichemicals.comwikipedia.orgnrochemistry.comjk-sci.comthermofisher.com

Catalytic Transformations Utilizing N Allyl P Toluidine Derivatives

Palladium-Catalyzed Allylic Amination (AAA) Reactions

Palladium-catalyzed allylic amination stands as a powerful method for constructing C-N bonds. N-allyl-p-toluidine derivatives, serving as nucleophiles or substrates, are instrumental in these transformations, which are noted for their mild reaction conditions and high functional group tolerance. acs.orgrsc.org

In palladium-catalyzed allylic amination, controlling regioselectivity (the site of nucleophilic attack) and enantioselectivity (the formation of a specific enantiomer) is paramount, especially when using unsymmetrical allylic substrates. The reaction can yield either linear or branched products, and the formation of a new stereocenter necessitates stereochemical control.

Regioselectivity: The choice of ligand, solvent, and substrate all influence the regiochemical outcome. For aromatic amines like p-toluidine (B81030), the reaction with α,α-disubstituted allylic carbonates can be directed to achieve high regioselectivity. acs.org Generally, the nucleophile attacks the allyl terminus that is trans to the phosphorus atom of the ligand, which is often the more substituted position, leading to branched products. researchgate.net However, isomerization processes can sometimes convert a kinetically favored branched product into a more thermodynamically stable linear product. researchgate.net

Enantioselectivity: The enantiomeric excess (ee) of the product is determined by the differential rates of nucleophilic attack on the two rapidly interconverting diastereomeric π-allyl complexes. nih.gov The steric and electronic properties of the chiral ligand are the primary determinants of enantioselectivity. By creating a distinct chiral environment around the palladium center, the ligand dictates which face of the π-allyl intermediate is more accessible to the incoming amine nucleophile. nih.gov High enantioselectivities, often exceeding 90% ee, have been achieved in the amination of various allylic substrates using aryl amines. acs.orgnih.gov

The development of chiral ligands is crucial for achieving high enantioselectivity in asymmetric allylic amination (AAA). Different classes of ligands have proven effective.

Bis-phosphines: Axially chiral bis-phosphines, such as (S)-tol-BINAP, are highly effective. nih.gov The steric repulsion between the allyl group and the P-aryl arms of the ligand destabilizes the transition state leading to the minor enantiomer, thereby controlling the stereochemical outcome. nih.gov Ligands like BINAP have shown excellent asymmetric induction in Pd-catalyzed allylic alkylations. mdpi.com

Phosphoramidites: Monophosphoramidite ligands have been successfully used in the Pd-catalyzed allylic amination of α,α-disubstituted allylic carbonates with anilines, achieving both high regioselectivity and enantioselectivity (up to 97% ee). acs.org Their modular nature allows for fine-tuning of steric and electronic properties to optimize reaction outcomes. nih.gov

P,N-Ligands: Ligands containing both phosphorus and nitrogen donor atoms, such as P,N-ligands, create a unique electronic environment at the metal center. The differing trans-effects of the P and N atoms can strongly influence the regioselectivity of the nucleophilic attack. While many have been developed, their application in reactions with N-aryl amines continues to be an area of active research. nih.gov

The following table summarizes the performance of representative chiral ligands in palladium-catalyzed allylic aminations relevant to N-aryl amine nucleophiles.

| Ligand Type | Specific Ligand Example | Substrate Type | Regioselectivity (Branched:Linear) | Enantiomeric Excess (ee) |

| Bis-phosphine | (S)-tol-BINAP | Racemic alkyl-substituted allylic acetates | Complete branched | High |

| Phosphoramidite | (Sax,S,S)-L11 | α,α-disubstituted allylic carbonates | Up to 66:1 | Up to 97% |

| P,N-Ligand | Phosphite-pyridine ligands | General allylic substrates | Varies with ligand structure | Moderate to High |

Data compiled from references acs.orgnih.govnih.gov.

The central mechanistic feature of palladium-catalyzed allylic amination is the formation of a cationic η³-allyl palladium(II) complex. This intermediate is typically generated via the oxidative addition of a palladium(0) catalyst to an allylic substrate that contains a suitable leaving group (e.g., acetate, carbonate). nih.govresearchgate.net

The catalytic cycle proceeds through the following key steps:

Coordination: The Pd(0) catalyst, bearing chiral ligands, coordinates to the double bond of the allylic substrate.

Oxidative Addition: The palladium atom inserts into the carbon-leaving group bond. This step is stereospecific and typically occurs with inversion of configuration, forming the Pd(II) π-allyl complex and liberating the leaving group anion. nih.govmdpi.com

Nucleophilic Attack: The amine nucleophile, such as p-toluidine, attacks one of the terminal carbons of the π-allyl group. This attack occurs on the face opposite to the palladium metal (outer-sphere attack), resulting in another inversion of configuration. mdpi.com

Product Formation and Catalyst Regeneration: The C-N bond is formed, releasing the allylated amine product and regenerating the Pd(0) catalyst, which can then enter another catalytic cycle.

An alternative, more atom-economical pathway to the π-allyl palladium intermediate involves the direct activation of an allylic C-H bond of an unactivated alkene, avoiding the need for a pre-installed leaving group. rsc.orgnih.gov

In this approach:

A Pd(II) salt (like palladium acetate) is used as the catalyst. acs.org

The Pd(II) catalyst cleaves an allylic C-H bond, forming the η³-allyl palladium(II) intermediate and a proton. researchgate.net

The intermediate is then intercepted by a nucleophile, such as an N-allyl-p-toluidine derivative, in a similar fashion to the traditional pathway.

A stoichiometric oxidant (e.g., benzoquinone) is required to regenerate the active Pd(II) catalyst from the Pd(0) species formed after nucleophilic attack. nih.govresearchgate.net

This method represents a greener approach to allylic amination by turning an allylic C-H bond into the reactive site. nih.gov Recent developments have focused on making this process catalytic and asymmetric. acs.org

Transition Metal-Catalyzed C-H Activation Reactions

Beyond palladium, other transition metals are capable of catalyzing reactions involving the C-H activation of N-allyl substrates. Ruthenium, in particular, has emerged as a versatile catalyst for such transformations.

Ruthenium catalysts can facilitate the oxidative coupling of allylic substrates with olefins through a C(allyl)-H activation mechanism, providing a direct route to functionalized 1,3-dienes. nih.gov While the specific use of N-allyl-p-toluidine in this context is an area of ongoing research, the established mechanism with analogous substrates provides a clear blueprint.

A plausible mechanism for the alkenylation of an N-allyl substrate would involve:

Coordination of the N-allyl substrate to a cationic ruthenium complex.

C-H activation at the allyl group, potentially directed by the nitrogen atom, to form a π-allyl ruthenium intermediate. nih.gov

This intermediate could then undergo insertion with an activated olefin.

Subsequent β-hydride elimination would yield the 1,3-diene product and regenerate the active ruthenium catalyst.

This methodology is characterized by its use of less expensive catalysts and its potential for high regio- and diastereoselectivity under mild conditions. nih.gov

Palladium(II)-Catalyzed Oxidative Cyclization Reactions

A key transformation in the palladium-catalyzed oxidative cyclization of allylic amine derivatives is the alkoxyacyloxylation process. nih.gov This reaction involves the intramolecular addition of the nitrogen atom to the palladium-activated double bond and the subsequent incorporation of an alkoxy and an acyloxy group across the bond. Studies on related N-allyl-2-aminophenol systems demonstrate that using a hypervalent iodine reagent, such as Phenyliodine diacetate (PIDA) or its derivatives like PhI(OCOR)₂, as an oxidant in the presence of a Pd(II) catalyst leads to the formation of functionalized dihydro-1,4-benzoxazines. nih.gov

The reaction is initiated by the formation of a π-olefin-palladium complex, which activates the alkene towards nucleophilic attack by the tethered amine. The resulting organopalladium intermediate is then intercepted by the oxidant, which delivers both an alkoxy and an acyloxy group to the molecule. For instance, the reaction of N-allyl-N-tosyl 2-aminophenol (B121084) with Pd(OAc)₂ and PIDA in acetonitrile (B52724) results in an alkoxyacetoxylation product. nih.gov The choice of oxidant and its acyl group can be varied to introduce different functionalities. nih.gov While this specific transformation has been detailed for aminophenols, the fundamental mechanism provides a framework for potential applications with N-allyl-p-toluidine under similar conditions.

Table 1: Representative Palladium-Catalyzed Alkoxyacyloxylation Data derived from studies on analogous N-allyl-N-Ts-2-aminophenol systems.

| Entry | Oxidant | Solvent | Product Formation | Yield (%) |

| 1 | PIDA | CH₃CN | Dihydro-1,4-benzoxazine (Alkoxyacetoxylation) | - |

| 2 | PhI(m-chlorobenzoate)₂ | CH₃CN | Dihydro-1,4-benzoxazine (Alkoxy-m-chlorobenzoyloxylation) | 86 |

| 3 | PhI(p-nitrobenzoate)₂ | CH₃CN | Dihydro-1,4-benzoxazine (Alkoxy-p-nitrobenzoyloxylation) | 82 |

This table illustrates the alkoxyacyloxylation process on a model substrate, showing how different hypervalent iodine oxidants can be used to install varied acyloxy groups. The yields correspond to the specific N-allyl-N-Ts-2-aminophenol substrate. nih.gov

Oxidants are crucial components in palladium(II)-catalyzed oxidative cyclizations, as they are required to regenerate the active Pd(II) catalyst from the Pd(0) species formed at the end of each catalytic cycle. mdpi.comresearchgate.net The choice of oxidant can significantly influence the reaction pathway and efficiency.

Hypervalent Iodine Reagents (e.g., PhI(OAc)₂): These reagents, often referred to as PIDA (Phenyliodine diacetate), can serve a dual role. nih.gov In addition to oxidizing the Pd(0) back to Pd(II), they can act as a source of nucleophiles (e.g., acetate) in the functionalization step of the substrate, as seen in alkoxyacyloxylation reactions. nih.gov Their involvement is critical for the difunctionalization of the double bond. nih.gov

Benzoquinone (BQ): BQ is a widely used stoichiometric oxidant in palladium-catalyzed reactions. illinois.edunih.gov Its primary function is to reoxidize Pd(0) to Pd(II). mdpi.com The mechanism of reoxidation can be complex and may involve the formation of a Pd-BQ complex. nih.gov In some systems, the efficacy of BQ is dependent on additives like Brønsted acids or co-catalysts. nih.gov Under certain conditions, BQ can also act as a ligand, potentially inhibiting catalyst turnover if not easily displaced. nih.gov

Molecular Oxygen (O₂): As a green and atom-economical oxidant, molecular oxygen is highly desirable for industrial applications. nih.govrsc.org It is often used in combination with a co-catalyst or a specific ligand system, such as a Pd(OAc)₂/pyridine system, to facilitate the reoxidation of Pd(0). nih.govhku.hk In some aerobic oxidation systems, BQ is used in catalytic amounts to act as an electron transfer mediator between the Pd(0) and O₂. chinesechemsoc.org The use of O₂ as the terminal oxidant is a key feature of many modern palladium-catalyzed oxidative reactions. nih.gov

Table 2: Common Oxidants in Palladium-Catalyzed Oxidative Cyclizations

| Oxidant | Typical Role | Example System/Reaction |

| PhI(OAc)₂ (PIDA) | Regenerates Pd(II); Acts as nucleophile source | Alkoxyacyloxylation nih.gov |

| Benzoquinone (BQ) | Regenerates Pd(II) | Allylic C-H Alkylation mdpi.com |

| Molecular Oxygen (O₂) | Terminal oxidant, regenerates Pd(II) (often with co-catalysts) | Oxidative cascade cyclization of N-allylanilines nih.gov |

Copper-Catalyzed Cyclization Reactions

While palladium catalysts are prevalent, copper catalysts have also been employed for the cyclization of N-allyl amine derivatives, offering alternative reaction pathways and selectivities. beilstein-journals.org Copper catalysis is particularly relevant for the synthesis of certain heterocyclic structures from specifically functionalized N-allyl-p-toluidine precursors.

The intramolecular cyclization of N-allyl propiolamides, which can be readily synthesized from N-allyl-p-toluidine, provides a direct route to highly substituted γ-lactams. While palladium-catalyzed versions of this reaction are known, copper-catalyzed pathways have also been explored, though they are less common. illinois.edu For example, the use of CuCl in the presence of a phosphine (B1218219) ligand has been shown to facilitate the borylative cyclization of related 1,6-enynyl phosphates, indicating the potential for copper to mediate the cyclization of the N-allyl propiolamide (B17871) skeleton. illinois.edu These reactions proceed via an intramolecular attack of the nitrogen-bound group onto the alkyne, which is activated by the copper catalyst. The specifics of the reaction, including the choice of solvent and ligands, are critical for achieving high efficiency. illinois.edu

General Catalytic Aspects in N-Allyl-p-Toluidine Chemistry

The catalytic transformations involving N-allyl-p-toluidine are predominantly governed by the principles of π-allyl palladium chemistry. wikipedia.orgorganic-chemistry.org The general catalytic cycle for many of these reactions begins with the coordination of the palladium(0) catalyst to the double bond of the allyl group, forming an η²-π-allyl complex. wikipedia.orgorganic-chemistry.org

This is followed by oxidative addition, where a leaving group on the allyl moiety is displaced (or in C-H activation, a C-H bond is cleaved), leading to the formation of a stable η³-π-allyl palladium(II) intermediate. researchgate.netwikipedia.org This electrophilic intermediate is the central species in the catalytic cycle and is susceptible to attack by nucleophiles. wikipedia.org

In the context of intramolecular reactions of N-allyl-p-toluidine, the tethered nitrogen atom acts as the nucleophile, attacking the π-allyl complex to form the cyclized product. nih.gov The final step in the cycle is typically reductive elimination or β-hydride elimination, which releases the organic product and regenerates the Pd(0) catalyst, allowing it to re-enter the cycle. youtube.com In oxidative cyclizations, an external oxidant is required to convert the resulting Pd(0) back to the active Pd(II) state, thus sustaining the catalytic process. mdpi.com

Intramolecular Cyclizations and Rearrangements of N Allyl P Toluidine Analogues

Cyclization to Nitrogen-Containing Heterocycles

The formation of nitrogen-containing rings from N-allyl-p-toluidine analogues is a key transformation, enabling access to scaffolds prevalent in biologically active molecules.

The intramolecular cyclization of N-allyl propiolamides stands out as an efficient and operationally simple method for synthesizing highly substituted γ-lactams. nih.govthegoodscentscompany.com This synthetic goal is significant because the γ-lactam ring is a core structure in numerous natural products with diverse biological activities. nih.govthegoodscentscompany.com The versatility of this method stems from the use of various catalysts that can mediate the cyclization, including those based on palladium, rhodium, and gold, as well as radical-initiated processes. thegoodscentscompany.comnist.gov

The development of these methods addresses the synthetic challenge of producing highly substituted lactam rings, with a focus on controlling diastereoselectivity. nih.gov For instance, rhodium catalysts combined with specific ligands like BINAP have proven highly efficient for the cycloisomerization of N-allyl propiolamides, yielding functionalized γ-lactams in high yields (82–96%). thegoodscentscompany.com Gold(I)-catalyzed oxidative cyclopropanation of terminal N-allyl propiolamides has been used to create cyclopropane-fused γ-lactams. nist.gov

Palladium catalysis offers multiple pathways; PdCl2 can catalyze a cis-chloropalladation-cyclization, while Pd(0) catalysts can initiate a tandem cyclization/Suzuki coupling reaction with boronic acids. thegoodscentscompany.com Radical-mediated cyclizations, though less common, have also been explored. nist.gov Treatment of N-allyl propiolamides with Bu₃SnH and AIBN initiates a 5-exo cyclization to yield α-stannylmethylene γ-lactams. nist.gov

Table 1: Catalytic Systems for γ-Lactam Synthesis from N-Allyl Propiolamide (B17871) Analogues This table is interactive. Users can sort and filter the data.

| Catalyst System | Reagents/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| [Rh(cod)Cl]₂/BINAP/AgSbF₆ | N-allyl propiolamide | Functionalized γ-lactam | 82-96% | thegoodscentscompany.com |

| [Au(SPhos)]Cl/AgNTf₂ | Diphenyl sulfoxide, 1,2-dichloroethane, 60 °C | Cyclopropane-fused γ-lactam | Moderate | nist.gov |

| Pd(0)/Phenylboronic acid | Tandem cyclization/Suzuki coupling | Phenyl-substituted γ-lactam | Not specified | thegoodscentscompany.com |

| Bu₃SnH/AIBN | Refluxing benzene (B151609) | α-stannylmethylene γ-lactam | Not specified | nist.gov |

Intramolecular Pd-Catalyzed Alkene Carboamination for Tetrahydroindoloisoquinoline Derivatives

A concise, four-step strategy from commercially available materials has been developed for the synthesis of substituted tetrahydroindoloisoquinoline derivatives. scconline.org This method utilizes an intramolecular palladium-catalyzed alkene carboamination reaction as the key step to generate two rings, a C–C bond, and a C–N bond in a single transformation. scconline.org The substrates for this reaction are substituted 2-allyl-N-(2-bromobenzyl)anilines, which are analogues of N-allyl-p-toluidine. scconline.org This route provides straightforward access to an uncommon class of fused bicyclic heterocycles. scconline.org

The mechanism for this transformation is believed to follow a pathway common to other Pd-catalyzed carboaminations. scconline.org It begins with the oxidative addition of the aryl bromide portion of the substrate to a Pd(0) complex. scconline.org This is followed by the formation of a palladacyclic amido complex. scconline.org Subsequent syn-migratory insertion of the tethered alkene into the Pd–N bond forms a new intermediate, which then undergoes reductive elimination to yield the final tetrahydroindoloisoquinoline product. scconline.org This process allows for the installation of substituents on either aromatic ring of the final product. scconline.org

Table 2: Key Steps in Pd-Catalyzed Tetrahydroindoloisoquinoline Synthesis This table is interactive. Users can sort and filter the data.

| Step | Description | Intermediate Formed | Reference |

|---|---|---|---|

| 1 | Oxidative Addition | Arylpalladium(II) bromide complex | scconline.org |

| 2 | Amide Complex Formation | Palladacyclic amido complex | scconline.org |

| 3 | Migratory Insertion | Alkylpalladium(II) complex (after alkene insertion into Pd-N bond) | scconline.org |

| 4 | Reductive Elimination | Tetrahydroindoloisoquinoline product | scconline.org |

Intramolecular Diels-Alder (IMDA) Reactions

Intramolecular Diels-Alder reactions represent a powerful tool for constructing polycyclic systems, often proceeding through cascade sequences that rapidly build molecular complexity from suitably designed N-allyl-p-toluidine analogues.

Palladium-catalyzed cascade reactions provide an efficient means to construct complex, fused heterocyclic systems from aniline (B41778) derivatives. These reactions can involve the dearomatization of an aromatic ring as part of the cascade. For example, Pd-catalyzed reactions between o-iodo-N-alkenylanilines and tosylhydrazones can lead to different benzofused heterocycles, with the outcome dependent on the substitution pattern of the N-alkenyl group. These processes build complex scaffolds through the formation of multiple C-C bonds in a single sequence.

In a related context, silver-promoted oxidative cascade reactions of N-aryl-3-alkylideneazetidines with carboxylic acids have been shown to produce functionalized fused pyridines. This transformation involves a ring expansion, sequential oxidative additions, and a final oxidative aromatization. Similarly, Pd-catalyzed intermolecular allylic dearomatization reactions of indoles have been developed, leading to spiroindolenine derivatives under mild conditions. These examples highlight the utility of transition metal-catalyzed cascade reactions that manipulate aromatic systems to generate intricate polycyclic architectures, a strategy applicable to precursors derived from N-allyl-p-toluidine.

While specific studies on the intramolecular cycloaddition of N-(5-Methyl-2-furfuryl)-N-prop-2-ynyl-p-toluidine are not detailed in the surveyed literature, the structure of this compound makes it a prime candidate for an intramolecular Diels-Alder (IMDA) reaction. This type of reaction is a well-established, atom-economic pathway for synthesizing complex molecules. The furan (B31954) ring, particularly one derived from renewable biomass sources like furfural, serves as the diene component in the [4+2]-cycloaddition. nih.gov The prop-2-ynyl (propargyl) group attached to the nitrogen atom acts as the dienophile.

In such a reaction, the furan and the alkyne would react to form a highly strained oxanorbornadiene-type bicyclic intermediate. This intermediate can then undergo further rearrangements or reactions to yield more stable polycyclic aromatic systems. The use of bio-based furans as platform chemicals is a growing trend in sustainable chemistry, aimed at replacing petroleum-based starting materials. nih.gov The Diels-Alder reaction of furanic dienes with various dienophiles is considered a "green" process due to its 100% atom economy. nih.gov The specific substitution on the furan ring and the nature of the tether connecting the diene and dienophile are critical in controlling the feasibility and outcome of the IMDA reaction.

Cyclolinear Polymerization Processes

The polymerization of diallyl compounds, such as analogues of N-allyl-p-toluidine, proceeds through a distinctive cyclopolymerization mechanism. Unlike typical allyl monomers that undergo extensive chain transfer, diallyl compounds can form linear polymers containing cyclic repeating units. Studies on the radical-induced cyclizations of N-allyl-N-methyl(2-substituted allyl)amines show that polymerization is initiated by a free radical, such as the cyanoisopropyl radical.

The initial radical attack can occur at either of the two allyl groups. Subsequent intramolecular cyclization of the resulting azaheptenyl radical intermediate occurs kinetically to form a five-membered pyrrolidine (B122466) ring rather than a six-membered piperidine (B6355638) ring. This preference for 5-exo cyclization is a common feature in radical reactions. The process continues as the new radical center on the cyclized unit propagates the polymerization, leading to a linear polymer chain composed of N-substituted pyrrolidine rings. The structure of the resulting polymer is primarily a poly(N-methylpyrrolidine) derivative when using N-allyl-N-methyl(2-substituted allyl)amine monomers.

Role of N Allyl P Toluidine in Polymerization Chemistry

Radical Polymerization of N-Allyl Systems

Radical polymerization of allyl monomers is a key process for creating polymers from this class of compounds. However, it presents unique challenges and characteristics compared to the polymerization of common vinyl monomers researchgate.net. A primary issue is the tendency for degradative chain transfer to the monomer, which can result in the formation of low-molecular-weight polymers because the kinetic chain is terminated researchgate.net. This occurs due to the chemical nature of allyl monomers, which possess a mobile hydrogen atom on the allyl group e3s-conferences.org. Despite these challenges, understanding the kinetics and mechanisms allows for the synthesis of high-molecular-weight products under specific conditions e3s-conferences.org.

The polymerization of diallyl monomers, which contain two allyl groups, exhibits distinct kinetic features. Unlike many vinyl monomers where the polymerization speed is proportional to the square root of the initiator concentration, the radical polymerization speed of mono-allylic compounds is often directly proportional to the initiator concentration in the first degree e3s-conferences.org. This is largely attributed to the prevalence of degradative chain transfer, where a growing polymer radical abstracts a hydrogen atom from a monomer, creating a stable allyl radical that is less capable of continuing the kinetic chain researchgate.nete3s-conferences.org.

However, the polymerization of diallyl monomer salts can follow a specific cyclolinear mechanism that avoids the degradative chain transfer, enabling the production of high-molecular-weight polymers e3s-conferences.orgresearchgate.net. Kinetic studies of these systems confirm the absence of degradative chain transfer, leading to more efficient polymerization researchgate.net. The polar effects of functional groups on the allyl monomer also play a crucial role, influencing the stability of the C-H bond at the α-position and thus affecting the rate of degradative chain transfer tandfonline.com.

Table 1: Comparison of Polymerization Kinetics

| Feature | Vinyl Monomers | Mono-Allyl Monomers | Diallyl Monomer Salts |

|---|---|---|---|

| Relation to Initiator Conc. | Proportional to square root | Proportional to first degree e3s-conferences.org | Can be complex due to cyclization |

| Chain Transfer | Can be effective or degradative | Primarily degradative researchgate.net | Degradative transfer is suppressed researchgate.net |

| Resulting Molecular Weight | Typically high | Typically low researchgate.net | Can be high researchgate.net |

A defining characteristic of diallyl compound polymerization is its cyclolinear mechanism. This process results in macromolecules that have alternating cyclic and linear units researchgate.net. During polymerization, the radical end of a growing chain adds to one of the double bonds of a diallyl monomer. Instead of then propagating to another monomer, an intramolecular cyclization reaction occurs, where the radical attacks the second double bond within the same monomer unit, forming a cyclic structure. This is followed by intermolecular propagation to the next monomer.

This cyclolinear polymerization of diallyl monomer salts is particularly effective because it prevents the degradative chain transfer that limits the molecular weight of polymers from mono-allyl monomers e3s-conferences.orgresearchgate.net. Spectroscopic studies on polymers derived from N,N-diallylpiperidine bromide, for instance, show the presence of both five- and six-membered rings within the polymer backbone, confirming the cyclization process researchgate.netresearchgate.net.

Several factors can significantly influence the rate and outcome of allyl monomer polymerization.

Nature of the Monomer : The chemical structure and functional groups of the monomer determine its reactivity and the type of polymerization that occurs askfilo.com. The polar effects of these groups can influence the stability of the C-H bond, which in turn affects the rate of chain transfer tandfonline.com.

Temperature : Increasing the reaction temperature generally accelerates the polymerization rate. However, excessively high temperatures can lead to chain termination or degradation of the polymer askfilo.com.

Initiators : The type and concentration of the initiator are critical. For radical polymerization, initiators like peroxides are commonly used to generate the initial free radicals that start the polymerization chain askfilo.compurdue.edu.

Solvent Polarity : The choice of solvent can impact the reaction kinetics. For example, in the radical polymerization of N,N-diallylpiperidine bromide, the rate of polymerization decreases when ethanol (B145695) is added to an aqueous solution of the monomer researchgate.net. This is potentially related to hydrophobic interactions that occur during polymerization in water e3s-conferences.org.

pH and Impurities : The pH of the reaction medium and the presence of any impurities or inhibitors can affect the reliability of the process and the properties of the final polymer askfilo.com.

N-Allyl-Functional Benzoxazine Monomers in Polymer Synthesis

Benzoxazines are a class of thermosetting resins known for their excellent thermal stability, low water absorption, and high mechanical properties mdpi.com. Incorporating N-allyl groups into benzoxazine monomers can further enhance these properties by providing additional cross-linking sites.

N-allyl-functional benzoxazine monomers are typically synthesized via a Mannich condensation reaction involving a phenol, a primary allylamine (like allylamine itself), and paraformaldehyde mdpi.comresearchgate.net. A series of monofunctional benzoxazine monomers containing allyl groups have been successfully prepared using various cresols, allylamine, and paraformaldehyde researchgate.net.

The polymerization of these monomers is complex and can involve multiple reactions. Differential scanning calorimetry (DSC) studies often reveal multiple exothermic peaks. For instance, oligomers of cresol-based allyl-functional benzoxazines show two distinct exotherms, which are attributed to the polymerization of the allyl group and the ring-opening polymerization of the oxazine ring, respectively researchgate.net. In another example involving a resveratrol-based benzoxazine with an allyl group, three overlapping exothermic peaks were observed, corresponding to the ring-opening polymerization of the oxazine ring and the polymerization of C=C bonds in both the resveratrol and allyl groups mdpi.com. The presence of the allyl group can influence the polymerization behavior; for example, N-allyl substituted benzoxazine shows a higher rate of polymerization compared to N-(n-propyl) benzoxazine, which is attributed to the neighboring group participation of the allyl group assisting in the oxazine ring-opening reaction researchgate.net.

Table 2: Polymerization Reactions in Allyl-Functional Benzoxazines

| Reaction Type | Description |

|---|---|

| Ring-Opening Polymerization | The primary polymerization mechanism for benzoxazines, where the oxazine ring opens to form a cross-linked phenolic structure. mdpi.comresearchgate.net |

| N-Allyl Group Polymerization | The C=C double bonds of the N-allyl groups undergo radical polymerization, creating additional cross-links. researchgate.netresearchgate.net |

| Other Functional Group Polymerization | If other polymerizable groups are present (e.g., on the phenolic backbone), they can also participate in the curing process. mdpi.comresearchgate.net |

During the thermal curing of N-allyl-functional benzoxazines, a complex network is formed through multiple reaction pathways. The process typically involves three main reactions: the polymerization of the N-allyl groups within the oxazine ring, the ring-opening polymerization of the benzoxazine itself, and sometimes the polymerization of other allyl groups that might be present on the benzene (B151609) ring of the phenol component researchgate.net.

The additional cross-linking provided by the polymerization of the allyl groups leads to a higher cross-linking density in the final thermoset polymer researchgate.net. This increased density enhances the material's properties. Compared to a typical polybenzoxazine, polymers derived from N-allyl-functional monomers exhibit higher glass transition temperatures and improved thermal stability researchgate.net. The additional polymerization of the allyl functionality contributes to a more rigid polymer matrix, which is a key factor in the enhancement of these thermal properties researchgate.net.

Accelerator/Initiator Roles of Related N,N-Dimethyl-p-Toluidine in Polymerization Systems

N,N-Dimethyl-p-toluidine (DMPT) is a tertiary amine that is widely utilized in polymer chemistry as a potent accelerator for the free-radical polymerization of various monomers, particularly in conjunction with an initiator. Its primary function is to facilitate the decomposition of the initiator at ambient temperatures, thereby generating the free radicals necessary to initiate the polymerization chain reaction. This characteristic is particularly valuable in applications where thermal curing is impractical or undesirable, such as in dental and medical procedures.

The most common initiator system used with DMPT is a redox system, typically involving benzoyl peroxide (BPO). In this system, DMPT acts as the reducing agent and BPO as the oxidizing agent. The interaction between DMPT and BPO leads to the cleavage of the peroxide bond in BPO, resulting in the formation of benzoate radicals. These radicals then proceed to initiate the polymerization of the monomer units.

The general mechanism for the DMPT/BPO redox system can be described as follows:

Redox Reaction: N,N-Dimethyl-p-toluidine donates an electron to benzoyl peroxide.

Decomposition of BPO: This electron transfer facilitates the decomposition of BPO into a benzoate radical and a benzoate anion.

Formation of a Cation Radical: The DMPT is converted into a cation radical.

Initiation: The benzoate radical then initiates the polymerization by reacting with a monomer molecule.

This accelerated initiation process allows for rapid curing of resin systems at room temperature. The efficiency of this process is dependent on the concentrations of both the DMPT accelerator and the BPO initiator.

DMPT is a key component in a variety of polymerization systems, including:

Acrylic Resins: It is extensively used to accelerate the polymerization of acrylic resins, such as those based on methyl methacrylate (MMA). These materials find widespread application in the fabrication of dental prosthetics, bone cements, and industrial adhesives.

Unsaturated Polyester Resins: DMPT is employed as a catalyst for the curing of unsaturated polyester resins at ambient temperatures. In these systems, an organic peroxide is typically used as the initiator, and DMPT accelerates the formation of radicals necessary to start the polymerization reaction.

Epoxy Resins: It also serves as a catalyst for the polymerization of epoxy resins.

Cyanoacrylate Adhesives: N,N-dimethyl-p-toluidine has been historically used as an accelerator to promote the rapid hardening of cyanoacrylate adhesives.

The concentration of DMPT used in these formulations is a critical factor that influences the setting time and the final properties of the cured polymer. Generally, concentrations ranging from 0.5% to 3% are utilized in dental and medical applications.

The following table summarizes the role of N,N-Dimethyl-p-toluidine in various polymerization systems:

| Polymer System | Monomer(s) | Initiator | Role of N,N-Dimethyl-p-toluidine | Applications |

| Acrylic Bone Cement | Methyl Methacrylate, Poly(methyl methacrylate) | Benzoyl Peroxide (BPO) | Accelerator | Orthopedic surgery for joint replacements |

| Dental Resins | Methacrylic Monomers | Benzoyl Peroxide (BPO) | Accelerator | Restorative dental materials, dentures |

| Unsaturated Polyester Resins | Styrene, Polyester Pre-polymer | Organic Peroxides | Catalyst/Accelerator | Composites, coatings, adhesives |

| Cyanoacrylate Adhesives | Ethyl Cyanoacrylate | - | Accelerator | Rapid bonding adhesives |

Detailed Research Findings

Research has extensively investigated the kinetics and mechanism of polymerization involving N,N-Dimethyl-p-toluidine. Studies have focused on understanding the relationship between the concentrations of DMPT and BPO and the resulting polymerization characteristics, such as setting time and temperature.

Furthermore, the influence of oxygen on polymerization systems containing DMPT has been noted. Oxygen can act as an inhibitor, leading to an increased induction period and a decreased polymerization rate. This is an important consideration in the practical application of these systems.

The following table presents a summary of research findings on the effect of N,N-Dimethyl-p-toluidine on polymerization:

| Research Focus | Key Findings |

| Kinetics of Acrylic Bone Cement Polymerization | The setting time is dependent on the concentrations of both N,N-Dimethyl-p-toluidine and benzoyl peroxide. |

| Activation Energy of Setting Process | The overall activation energy for the setting of acrylic bone cement has been determined to be 68 kJ mol⁻¹. |

| Influence of Oxygen | Increased oxygen content leads to a longer induction period and a slower polymerization rate. |

Computational and Theoretical Studies on N Allyl P Toluidine Reactivity

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing a lens into the electronic behavior of molecules.

Density Functional Theory (DFT) has become a popular and powerful computational method for investigating the electronic properties of molecules. youtube.com It is used to derive and understand fundamental chemical concepts, providing a robust framework for discussing chemical reactivity. youtube.com DFT calculations focus on the electron density of a system to determine its total energy and, from there, its electronic structure. ekb.eg This approach is widely used to compute properties of molecules in both ground and excited states. youtube.com

The electronic structure provides critical information about a molecule's reactivity. For instance, by mapping the molecular electrostatic potential (MEP), one can identify the likely sites for electrophilic and nucleophilic attack. ossila.com Various reactivity descriptors, such as chemical potential (µ), hardness (η), and electrophilicity (ω), can be calculated using DFT to predict how a molecule like N-allyl-p-toluidine would behave in a reaction. youtube.comossila.com While specific DFT studies focused solely on N-allyl-p-toluidine are not prevalent in publicly available literature, the methodology is routinely applied to similar aromatic and allylic systems. For example, studies on pyrazolyl quinolinone derivatives use DFT to analyze how different substituents influence the electronic and geometric properties of the molecule. ossila.com

Frontier Molecular Orbital (FMO) theory is a key component of understanding electronic interactions, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. researchgate.netschrodinger.com

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. schrodinger.com This gap corresponds to the lowest energy electronic excitation possible within the molecule and can be correlated with the wavelengths of light the molecule absorbs, which can be measured experimentally using UV-Vis spectroscopy. researchgate.net The energies of the HOMO and LUMO, and thus the size of the gap, are significantly influenced by the types of functional groups attached to the molecule. Electron-donating groups tend to destabilize (raise the energy of) the HOMO and LUMO levels, while electron-withdrawing groups can stabilize them. researchgate.net

For N-allyl-p-toluidine, the interplay between the electron-donating p-methyl group and the allyl group on the nitrogen atom would define its frontier orbitals. The specific energy values would require a dedicated DFT calculation. To illustrate the concept, the table below shows how different substituents affect the HOMO-LUMO gap in a series of iridium complexes.

| Compound Feature | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Base Complex (1) | -5.73 | -1.83 | 3.90 |

| With Electron-Donating Group (-OCH₃) (2) | -5.18 | -1.28 | 3.90 |

| With Electron-Withdrawing Group (-F) (3) | -5.95 | -2.10 | 3.85 |

This table is illustrative, based on data for iridium complexes to demonstrate electronic principles, as specific data for N-allyl-p-toluidine was not found in the searched literature. Data adapted from a study on iridium complexes. researchgate.net

Molecular Dynamics and Simulation Methodologies

While quantum mechanics describes the electronic world, molecular dynamics and simulations help model the physical movements and reaction pathways over time.

Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of chemical reactions, these simulations can be used to explore complex potential energy surfaces and model the behavior of molecules in solution. For instance, techniques like Umbrella Sampling, a form of Monte Carlo simulation, can be employed to calculate the potential of mean force (PMF) along a reaction coordinate, which is essential for understanding reaction barriers and mechanisms. While powerful, the application of Monte Carlo simulations specifically to the reaction dynamics of N-allyl-p-toluidine is not documented in the available literature.

Prediction and Elucidation of Reaction Stereochemistry

Predicting the three-dimensional arrangement of atoms in a reaction product is a significant challenge in chemistry, and computational methods are increasingly used to meet it.

The synthesis of N-allyl-p-toluidine often involves a palladium-catalyzed allylic amination reaction. Predicting the stereoselectivity of such reactions is crucial, and Quantum Guided Molecular Mechanics (Q2MM) has emerged as a powerful predictive tool. researchgate.net Q2MM combines the accuracy of DFT with the speed of molecular mechanics by using transition state force fields (TSFFs) trained on quantum chemical calculations of simplified model systems. researchgate.net A significant advantage is that the force fields are developed without empirical data, making the results true predictions. researchgate.net

This methodology has been successfully applied to palladium-catalyzed allylic amination reactions. A validation study tested a newly developed TSFF against a dataset of 77 different ligand-substrate combinations from the literature, demonstrating its broad applicability. researchgate.net The Q2MM model can rapidly calculate the energies of competing transition states, allowing for the prediction of enantiomeric ratios and excesses. researchgate.net

A key success of the Q2MM approach has been its ability to not only predict reaction outcomes but also to identify and correct erroneous stereochemical assignments in previously published literature. In several cases where the model's predictions mismatched reported experimental results, re-examination of the reactions confirmed that the Q2MM prediction was correct. researchgate.net After correcting for these experimental misassignments, the predictive accuracy of the model improved significantly.

| Q2MM Performance Metric | Value |

| Number of Cases in Validation Set | 77 |

| Mean Unsigned Error (MUE) - Initial | > 3.2 kJ/mol |

| Mean Unsigned Error (MUE) - After Correction | 3.2 kJ/mol |

| MUE (Excluding Outliers) | 2.8 kJ/mol |

| R² (Excluding Outliers) | 0.72 |

This table summarizes the performance of a Q2MM-derived transition state force field for predicting stereoselectivity in Pd-catalyzed allylic aminations. researchgate.net

Computational Approaches to Catalyst Design and Mechanistic Understanding

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the geometric and electronic structures of reactants, transition states, and products, thereby providing a deep understanding of reaction pathways. nih.gov For a molecule like N-allyl-p-toluidine, these approaches could offer significant insights into its role in catalysis and its reaction mechanisms.

Mechanistic Insights: Computational studies are pivotal in mapping out the potential energy surfaces of reactions. This allows for the identification of the most likely reaction mechanism by comparing the energy barriers of different proposed pathways. For reactions involving N-allyl-p-toluidine, this could include nucleophilic substitution, cross-coupling reactions, or cyclizations. rsc.orgresearchgate.net For example, DFT calculations can distinguish between a stepwise or a concerted mechanism by locating and characterizing the energies of all relevant intermediates and transition states. nih.gov

Furthermore, computational analysis can shed light on the role of various substituents on the aromatic ring or the allyl group, and how they influence the molecule's reactivity. This understanding is crucial for designing more efficient and selective chemical transformations. While specific data tables and detailed research findings for N-allyl-p-toluidine are not available, the general application of these computational tools holds great promise for future research in this area.

N Allyl P Toluidine As a Synthon for Complex Organic Molecules

Precursor in Heterocycle Synthesis

The dual functionality of N-allyl-p-toluidine makes it a strategic starting point for the assembly of various heterocyclic rings, which are core structures in many pharmaceuticals and biologically active compounds.

Schiff bases, characterized by a carbon-nitrogen double bond (azomethine group), are typically formed through the condensation of a primary amine with an aldehyde or a ketone. nih.govchemistryjournal.net The parent compound, p-toluidine (B81030), is a primary amine and is widely used for this purpose. For instance, the reaction of p-toluidine with salicylaldehyde (B1680747) or 3-ethoxysalicylaldehyde (B1293910) in ethanol (B145695) yields the corresponding Schiff base. chemistryjournal.netresearchgate.net These reactions are fundamental in coordination chemistry and the development of compounds with potential biological activity. researchgate.net

However, N-allyl-p-toluidine is a secondary amine. Its reaction with a carbonyl compound, such as an aldehyde or ketone, does not yield a Schiff base (imine) but rather an enamine. This distinction is crucial, as the secondary amine cannot undergo the final dehydration step to form a stable C=N bond in the same manner as a primary amine. Instead, a proton is lost from the alpha-carbon of the carbonyl compound, leading to the formation of a C=C double bond adjacent to the nitrogen atom. While p-toluidine is a direct precursor to Schiff bases, N-allyl-p-toluidine serves as a synthon for enamines, which are also highly useful intermediates in organic synthesis.

Table 1: Representative Condensation Reactions of p-Toluidine This table summarizes typical conditions for Schiff base formation from p-toluidine, the primary amine precursor to N-allyl-p-toluidine.

| Reactants | Solvent | Conditions | Product Type |

|---|---|---|---|

| p-Toluidine, Salicylaldehyde | Dry Ethanol | Reflux | Schiff Base |

| p-Toluidine, 3-Ethoxysalicylaldehyde | Ethanol | Stirring, RT | Schiff Base |

Phenanthridinones are a class of polycyclic aromatic compounds that form the core of several alkaloids and pharmaceutical agents. nih.gov N-allyl-p-toluidine is a key precursor for synthesizing N-allyl substituted phenanthridinones. Modern synthetic strategies, such as palladium-catalyzed annulation reactions, allow for the construction of the phenanthridinone scaffold. orgsyn.org

In one such method, an N-allyl-2-halobenzamide is used as an intermediate. This intermediate can be prepared from N-allyl-p-toluidine. The N-allyl-2-halobenzamide then undergoes a palladium-catalyzed reaction with a benzyne (B1209423) precursor, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, to form the N-allyl-phenanthridinone core. orgsyn.org This approach is notable for its tolerance of the N-allyl group and provides a direct route to these complex heterocyclic systems, which would be difficult to prepare using traditional methods. nih.govorgsyn.org The reaction highlights the utility of N-allyl-p-toluidine in introducing a specific N-substituent that can be retained in the final product or used for further functionalization.

Thiazolines are five-membered heterocyclic compounds containing both sulfur and nitrogen, and they are present in numerous biologically active molecules, including anticancer agents. rsc.orgnih.gov N-allyl-p-toluidine can be utilized as a precursor for N-allylthioamides, which are direct substrates for thiazoline (B8809763) synthesis.

A notable modern method involves the metal-free, oxidative di-functionalization of N-allylthioamides. rsc.org In this process, an N-allyl-N-(p-tolyl)thioamide, which can be synthesized from N-allyl-p-toluidine, reacts in the presence of an oxidant like Phenyliodine(III) diacetate (PIDA). This reaction proceeds under mild conditions to form the thiazoline ring system efficiently. rsc.org This strategy demonstrates how the specific combination of the allyl group and the toluidine-derived nitrogen in a thioamide framework can be exploited to construct complex heterocycles. While simpler methods exist where p-toluidine is used as a starting material to form an initial intermediate with reagents like phenacyl bromide, the use of N-allylthioamides represents a more advanced approach for creating substituted thiazolines. rsc.org

Functionalization of Graphene Oxide through Amine Grafting

Graphene oxide (GO) is a two-dimensional nanomaterial rich in oxygen-containing functional groups, such as epoxides, hydroxyls, and carboxylic acids. These groups serve as anchor points for covalent functionalization, allowing the properties of GO to be tailored for specific applications. Amine grafting is a common and effective method to modify the GO surface.

Aromatic amines, like aniline (B41778) and its derivatives, can be grafted onto the GO surface to create composites with enhanced properties for applications like supercapacitors. polyu.edu.hk N-allyl-p-toluidine is a particularly interesting candidate for this purpose. Its secondary amine group can react with the epoxy groups on the GO surface through a ring-opening reaction or form an amide bond with the carboxylic acid groups.

This grafting process attaches the N-allyl-p-tolyl moiety to the GO sheet. The key advantage of using N-allyl-p-toluidine is that the allyl group remains as a pendant functional group on the GO surface. This reactive alkene handle is then available for a host of subsequent chemical transformations, such as polymerization, thiol-ene "click" chemistry, or oxidation, enabling the creation of multifunctional, hierarchically structured graphene-based materials.

Derivatization for Synthetic Pathway Diversification

The chemical structure of N-allyl-p-toluidine offers multiple handles for derivatization, making it a valuable starting point for generating a library of diverse molecules from a single scaffold. This approach is central to fields like medicinal chemistry for structure-activity relationship (SAR) studies. nih.gov The primary sites for derivatization are the allyl group, the aromatic ring, and the nitrogen atom.

The allyl group is particularly versatile. It can undergo a wide range of transformations:

Oxidation: Allylic C-H oxidation can introduce a hydroxyl or carbonyl group. For example, using selenium dioxide (SeO₂) with an oxidant like tert-butyl hydroperoxide (TBHP) can yield an allylic alcohol, while stoichiometric SeO₂ at higher temperatures can produce the corresponding aldehyde. nih.gov

Addition Reactions: The double bond can undergo halogenation, epoxidation, or dihydroxylation to introduce new functional groups.

Hydroformylation: This reaction can add a formyl group and a hydrogen atom across the double bond, extending the carbon chain.

Metathesis: Alkene metathesis provides a powerful tool for C=C bond formation, allowing the allyl group to be coupled with other alkenes.

The aromatic ring is susceptible to electrophilic aromatic substitution. The N-allyl and methyl groups are ortho-, para-directing, allowing for the controlled introduction of substituents such as nitro, halogen, or acyl groups onto the ring, further diversifying the molecular structure.

The nitrogen atom , being a secondary amine, can be subjected to further reactions, such as acylation to form amides or other modifications, altering the electronic properties and steric environment around the nitrogen center. This multi-faceted reactivity allows for extensive synthetic pathway diversification starting from a single, readily accessible synthon. mdpi.com

Future Research Directions in N Allyl P Toluidine Chemistry

Exploration of Novel Synthetic Routes and Catalytic Systems

The synthesis of N-allyl-p-toluidine and its derivatives is a key area for future development. While traditional methods for N-alkylation of aromatic amines exist, contemporary research is moving towards more efficient, selective, and sustainable catalytic systems. hilarispublisher.combeilstein-journals.org The exploration of advanced catalytic processes promises to provide novel pathways to not only synthesize the parent molecule but also to engage it in a variety of subsequent transformations. rsc.org

Future research will likely focus on the application of transition-metal catalysis, which offers mild reaction conditions and broad substrate scope. hilarispublisher.com Key areas of investigation include:

Palladium-Catalyzed Allylic C-H Functionalization : Building on the extensive developments in π-allyl palladium chemistry, future work could explore the direct functionalization of the allyl group of N-allyl-p-toluidine. rsc.org This would bypass the need for pre-functionalized substrates, offering a more atom-economical route to complex molecules.

Nickel-Catalyzed Cross-Coupling Reactions : Nickel catalysis has emerged as a cost-effective and powerful tool for C-H bond functionalization. acs.org Research into nickel-catalyzed reactions could enable the direct coupling of N-allyl-p-toluidine with various partners, such as aryl halides or other unsaturated systems, at either the aromatic ring or the allyl moiety.

Gold-Catalyzed Transformations : Gold catalysis has shown unique reactivity in activating π-systems. researchgate.net Investigating Au(I)/Au(III) catalytic cycles could uncover novel modes of reactivity for N-allyl-p-toluidine, potentially leading to unprecedented molecular architectures. researchgate.netiiserpune.ac.in

Synergistic Catalysis : The combination of two distinct catalysts, such as copper and palladium, can enable transformations that are not possible with either metal alone. acs.org This approach could be used to develop highly selective borylative or other coupling reactions involving N-allyl-p-toluidine. acs.org

Multicomponent Reactions (MCRs) : Designing one-pot MCRs that incorporate N-allyl-p-toluidine as a key component would be a highly efficient strategy for generating molecular diversity. nih.gov For instance, a reaction combining N-allyl-p-toluidine, an aldehyde, and a third component could rapidly assemble complex, polyfunctionalized molecules. nih.gov

The development of these routes will necessitate the screening of various ligands, oxidants, and reaction conditions to achieve high yields and selectivities.

Advanced Mechanistic Investigations of Complex Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and for the rational design of new ones. For reactions involving N-allyl-p-toluidine, particularly those catalyzed by transition metals, the precise mechanistic pathways are often complex and not fully understood. Future research should employ a combination of experimental and theoretical techniques to elucidate these mechanisms.

Key areas for mechanistic investigation include:

Characterization of Intermediates : The direct observation and characterization of key catalytic intermediates, such as π-allyl metal complexes (e.g., with palladium, rhodium, or iridium), are paramount. rsc.orgrsc.org Techniques like in-situ NMR spectroscopy and X-ray crystallography could provide invaluable structural information.